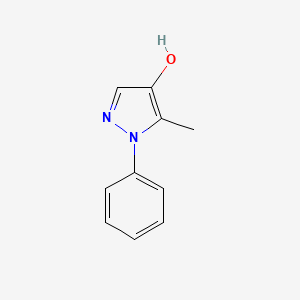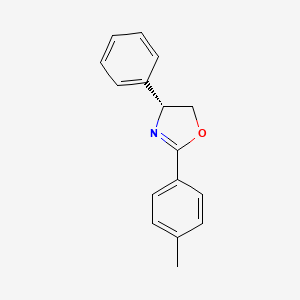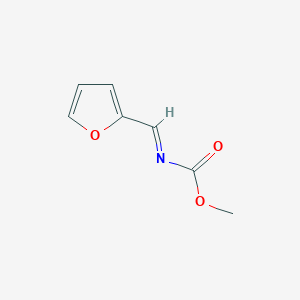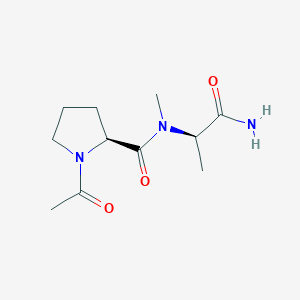
(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an acetyl group, and an amino acid derivative, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide typically involves several steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Amino Acid Derivative: This step involves coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-Acetyl-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound, with different stereochemistry.
N-Acetyl-L-proline: A related compound with a similar structure but lacking the amino acid derivative.
Uniqueness
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and related compounds.
特性
分子式 |
C11H19N3O3 |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-[(2R)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H19N3O3/c1-7(10(12)16)13(3)11(17)9-5-4-6-14(9)8(2)15/h7,9H,4-6H2,1-3H3,(H2,12,16)/t7-,9+/m1/s1 |
InChIキー |
UMYFJRUIEZYIED-APPZFPTMSA-N |
異性体SMILES |
C[C@H](C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)C |
正規SMILES |
CC(C(=O)N)N(C)C(=O)C1CCCN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


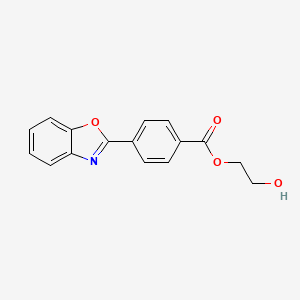
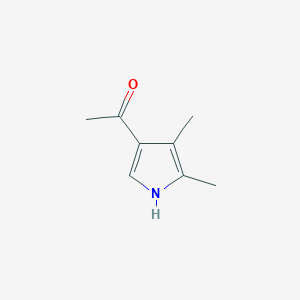
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)
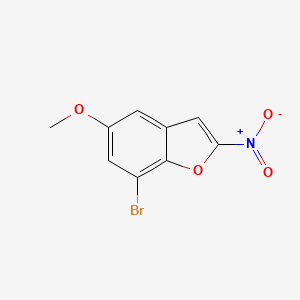
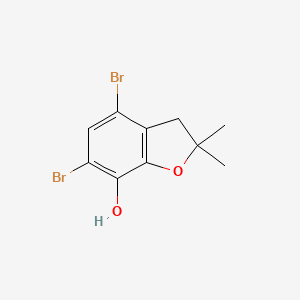

![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)

![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
